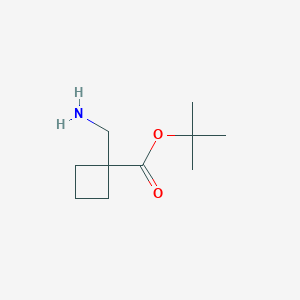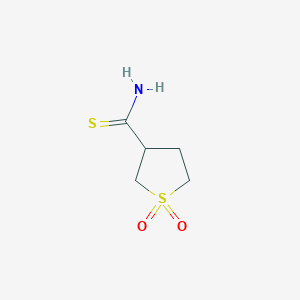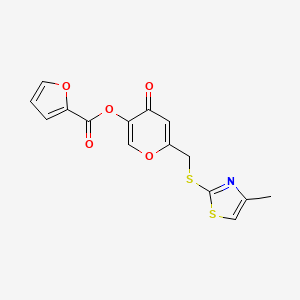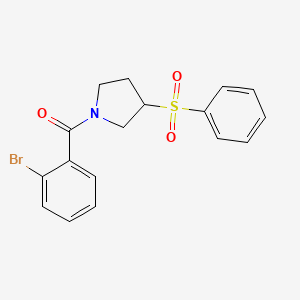![molecular formula C14H18N4O3S B2442349 {[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine CAS No. 895805-37-5](/img/structure/B2442349.png)
{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine is a chemical compound known for its versatile applications in scientific research. This compound features a pyridazine ring substituted with a dimethylsulfamoylamino group and an ethoxy group, making it a valuable reagent in various chemical reactions and studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine typically involves the reaction of 3-(Dimethylsulfamoylamino)phenylboronic acid with an appropriate ethoxypyridazine derivative. The reaction conditions often include the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction . The reaction is carried out under mild conditions, usually in the presence of a base such as potassium carbonate, and in a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridazine derivatives.
科学研究应用
{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of {[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
3-(Dimethylsulfamoylamino)phenylboronic acid: Shares the dimethylsulfamoylamino group but lacks the ethoxypyridazine moiety.
6-Ethoxypyridazine derivatives: Compounds with similar pyridazine structures but different substituents.
Uniqueness
{[3-(6-ethoxypyridazin-3-yl)phenyl]sulfamoyl}dimethylamine is unique due to its combination of the dimethylsulfamoylamino group and the ethoxypyridazine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research fields .
属性
IUPAC Name |
3-[3-(dimethylsulfamoylamino)phenyl]-6-ethoxypyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-4-21-14-9-8-13(15-16-14)11-6-5-7-12(10-11)17-22(19,20)18(2)3/h5-10,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIOTQRLWYLLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
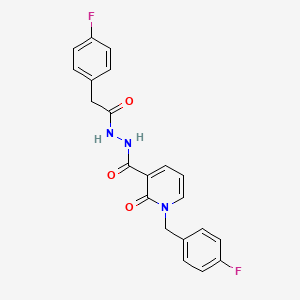
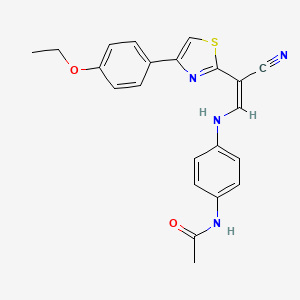
![4-(DIPROPYLSULFAMOYL)-N-(3-{2-[4-(DIPROPYLSULFAMOYL)BENZAMIDO]-1,3-THIAZOL-4-YL}PHENYL)BENZAMIDE](/img/structure/B2442268.png)
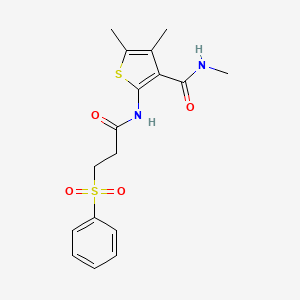
![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2442272.png)
![4-((4-fluorophenyl)thio)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2442273.png)
![N'-(2-cyanophenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2442274.png)
